1-(2-Chloro-5-methylphenyl)piperazine
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Overview
Description
1-(2-Chloro-5-methylphenyl)piperazine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-(2-Chloro-5-methylphenyl)piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may vary, but they generally follow similar principles of cyclization and addition reactions.
Chemical Reactions Analysis
1-(2-Chloro-5-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-5-methylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methylphenyl)piperazine: This compound lacks the chlorine atom, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)piperazine: The position of the chlorine atom is different, which can influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
JFYLDUVHPUBOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCNCC2 |
Origin of Product |
United States |
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